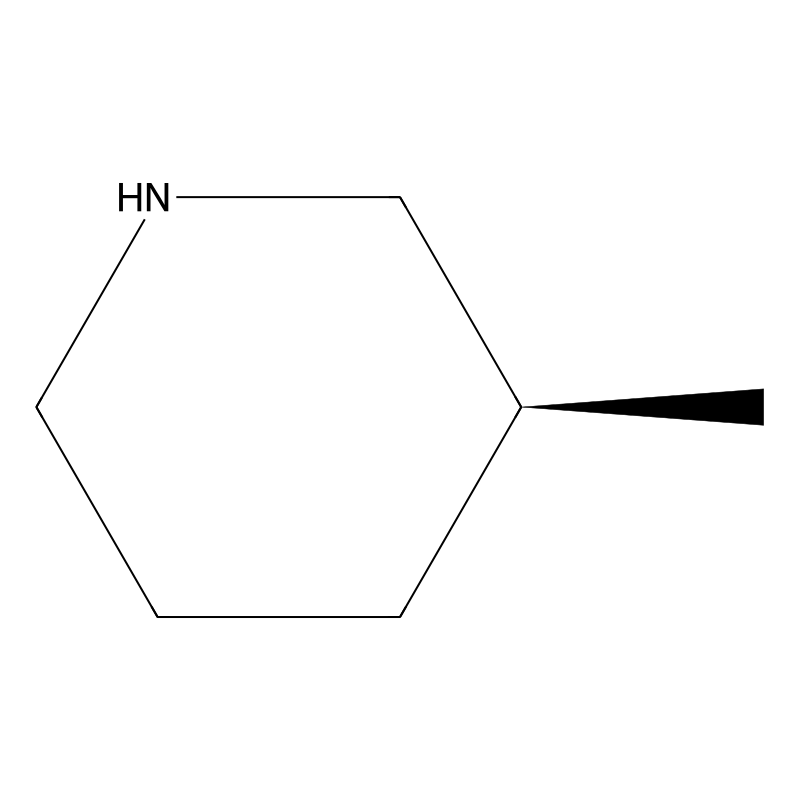

(3S)-3-methylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Asymmetric Synthesis: Due to its chirality, (3S)-3-methylpiperidine can be employed as a chiral auxiliary or ligand in asymmetric synthesis reactions. These reactions selectively produce one enantiomer of a desired product over the other. (3S)-3-methylpiperidine can help control the orientation of reactants during the reaction, leading to enantioenriched products important in drug development and other fields PubChem, (3S)-3-methylpiperidine: )

- Medicinal Chemistry: (3S)-3-Methylpiperidine can serve as a building block for the synthesis of various biologically active molecules. Its cyclic amine structure can be incorporated into drugs targeting a range of conditions, including neurological disorders and pain management. Research is ongoing to explore the potential therapeutic applications of (3S)-3-methylpiperidine derivatives ScienceDirect, Recent advances in the chemistry and pharmacology of piperidines:

- Material Science: Some studies suggest that (3S)-3-methylpiperidine derivatives might possess interesting properties for material science applications. For instance, they could be useful in the development of chiral ionic liquids or catalysts with specific functionalities. However, this area of research is still in its early stages Royal Society of Chemistry, Chiral Ionic Liquids:

(3S)-3-Methylpiperidine is a chiral derivative of piperidine, characterized by the presence of a methyl group at the third carbon of the piperidine ring. This compound has gained significance in organic chemistry due to its role as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry imparts specific properties that are crucial for biological activity and pharmacological applications. The molecular formula of (3S)-3-methylpiperidine is CHN, and it has a molecular weight of approximately 99.17 g/mol.

- Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: It can be reduced to secondary amines through the use of reducing agents like lithium aluminum hydride.

- Substitution: The compound participates in nucleophilic substitution reactions, where the methyl group or hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Alkyl halides, acyl chlorides.

Major Products Formed- Oxidation: N-oxides.

- Reduction: Secondary amines.

- Substitution: Various substituted piperidines depending on the substituent introduced.

- Oxidation: N-oxides.

- Reduction: Secondary amines.

- Substitution: Various substituted piperidines depending on the substituent introduced.

(3S)-3-Methylpiperidine exhibits notable biological activity, particularly in medicinal chemistry. It is used as an intermediate in the synthesis of drugs targeting the central nervous system, making it relevant for the development of treatments for neurological disorders. Its chiral nature allows for enhanced interaction with biological targets, influencing pharmacodynamics and pharmacokinetics.

The synthesis of (3S)-3-methylpiperidine can be achieved through several methods:

- Reduction of 3-Methylpyridine: This method involves hydrogenation using a catalyst such as palladium on carbon.

- Reductive Amination: In this approach, 3-methylpyridine reacts with ammonia or another amine in the presence of a reducing agent like sodium cyanoborohydride.

- Industrial Production: In industrial settings, catalytic hydrogenation of 3-methylpyridine is commonly employed, typically under high-pressure conditions with metal catalysts like palladium or platinum and solvents such as ethanol or methanol.

(3S)-3-Methylpiperidine has diverse applications across various fields:

- Pharmaceuticals: It serves as a key intermediate in drug synthesis, particularly for compounds targeting neurological conditions.

- Agrochemicals: The compound is utilized in developing agrochemical products.

- Industrial Chemicals: It is involved in producing corrosion inhibitors and rubber chemicals.

Interaction studies involving (3S)-3-methylpiperidine focus on its binding affinity to various biological targets, particularly neurotransmitter receptors. These studies often employ techniques such as radioligand binding assays to evaluate how this compound interacts with specific receptors, which may lead to therapeutic applications in treating disorders like chronic pain and anxiety.

Several compounds share structural similarities with (3S)-3-methylpiperidine. Here are some notable examples:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (3R)-3-Methylpiperidine | CHN | Enantiomer differing in spatial arrangement; potential differences in biological activity. |

| Piperidine | CHN | Parent compound without methyl substitution; simpler structure. |

| N-Methylpiperidine | CHN | Methyl group attached to nitrogen; different pharmacological properties. |

Uniqueness

The uniqueness of (3S)-3-methylpiperidine lies in its chiral nature, which imparts specific stereochemical properties essential for synthesizing enantiomerically pure pharmaceuticals. Its configuration significantly influences the biological activity and pharmacokinetics of derived compounds, making it a valuable component in drug design and development.